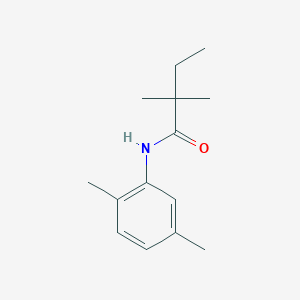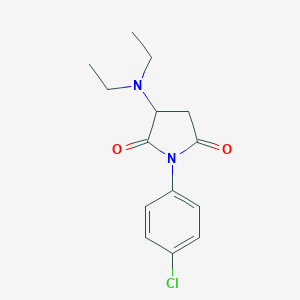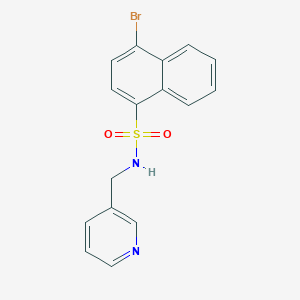![molecular formula C13H12F3N3O4S B259634 Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B259634.png)
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate, also known as Methyl BTTAA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA works by selectively binding to specific proteins and enzymes, which can modulate their activity and function. For example, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been shown to bind to the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2 activity, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA can potentially be used as an anti-cancer agent. Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which can have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been shown to have a variety of biochemical and physiological effects, depending on the target protein or enzyme. For example, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been shown to inhibit the activity of CK2, which can lead to decreased cell proliferation and increased apoptosis in cancer cells. Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which can affect synaptic transmission and neuronal excitability.
実験室実験の利点と制限
One advantage of using Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA in lab experiments is its high selectivity for certain proteins and enzymes, which can allow for more precise and targeted studies. Additionally, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA can be used in both in vitro and in vivo experiments, which can provide valuable insights into the mechanisms of action of various biological processes. However, one limitation of using Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA is its potential toxicity and side effects, which can affect the validity of the results obtained.
将来の方向性
There are several future directions for the study of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA, including:
1. Further optimization of the synthesis method to achieve higher yields and purity of the compound.
2. Investigation of the potential applications of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA in other fields, such as materials science and catalysis.
3. Development of more selective and potent derivatives of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA.
4. Studies on the potential side effects and toxicity of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA, as well as its pharmacokinetics and pharmacodynamics.
5. Exploration of the potential therapeutic applications of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA in various diseases, such as cancer and neurological disorders.
In conclusion, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA is a promising chemical compound that has potential applications in various fields, including biochemistry, pharmacology, and neuroscience. Its ability to selectively bind to certain proteins and enzymes has made it a valuable tool for studying their functions and interactions. Further research is needed to fully understand the potential applications and limitations of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA, as well as its mechanisms of action and toxicity.
合成法
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the reaction with methyl 2-amino-3,3,3-trifluoropropanoate and dimethylformamide. The final product is obtained by the addition of methoxycarbonyl chloride and triethylamine. This synthesis method has been optimized to achieve high yields and purity of Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA.
科学的研究の応用
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience. Its ability to selectively bind to certain proteins and enzymes has made it a valuable tool for studying their functions and interactions. In particular, Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate BTTAA has been used to study the role of protein kinases in cancer and neurodegenerative diseases, as well as the mechanisms of action of neurotransmitters and ion channels in the brain.
特性
製品名 |
Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate |
|---|---|
分子式 |
C13H12F3N3O4S |
分子量 |
363.31 g/mol |
IUPAC名 |
methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H12F3N3O4S/c1-22-9(20)12(13(14,15)16,19-11(21)23-2)18-10-17-7-5-3-4-6-8(7)24-10/h3-6H,1-2H3,(H,17,18)(H,19,21) |
InChIキー |
TZGVPSXCAKFOGS-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)OC |
正規SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)





![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)

![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)



![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)
